molecular formula C24H21N3O4S B11215389 N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B11215389
M. Wt: 447.5 g/mol
InChI Key: QLXBCSMGJGOMRG-UHFFFAOYSA-N
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Description

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, a naphthalen-2-yloxy group, and an acetamide moiety. Its distinctive chemical structure makes it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-c]pyrazole ring system.

    Introduction of the p-tolyl group: The p-tolyl group is introduced through a substitution reaction, often using a suitable halogenated precursor and a base.

    Oxidation to form the dioxido group: The oxidation of the thieno[3,4-c]pyrazole core to introduce the dioxido group is typically carried out using an oxidizing agent such as hydrogen peroxide or a peracid.

    Attachment of the naphthalen-2-yloxy group: This step involves the reaction of the naphthalen-2-yloxy group with an appropriate intermediate, often through an etherification reaction.

    Formation of the acetamide moiety:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of additional oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases for hydrolysis.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a subject for studying reaction mechanisms and kinetics.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound may have potential as a lead compound for the development of new pharmaceuticals, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.

    Industry: The compound could be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

    Receptor binding: The compound may bind to specific receptors on cell surfaces, modulating signaling pathways and cellular responses.

    DNA intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide can be compared with other similar compounds, such as:

    Thieno[3,4-c]pyrazole derivatives: These compounds share the thieno[3,4-c]pyrazole core and may exhibit similar chemical reactivity and biological activity.

    Naphthalen-2-yloxy derivatives: These compounds contain the naphthalen-2-yloxy group and may have similar interactions with biological targets.

    Acetamide derivatives: These compounds feature the acetamide moiety and may undergo similar chemical reactions.

The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C24H21N3O4S/c1-16-6-9-19(10-7-16)27-24(21-14-32(29,30)15-22(21)26-27)25-23(28)13-31-20-11-8-17-4-2-3-5-18(17)12-20/h2-12H,13-15H2,1H3,(H,25,28)

InChI Key

QLXBCSMGJGOMRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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